molecular formula C12H15N3S B2663056 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 663181-82-6

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2663056
CAS No.: 663181-82-6
M. Wt: 233.33
InChI Key: CNJOWVZJYWWTND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a propyl-substituted isothiocyanate, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide and under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyl and propyl groups on the triazole ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJOWVZJYWWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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